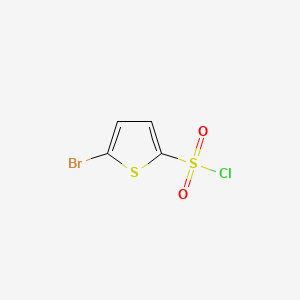

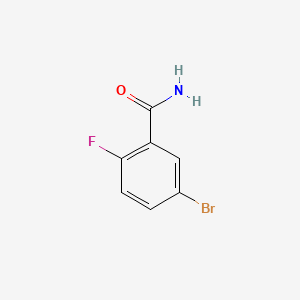

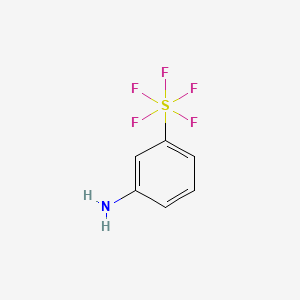

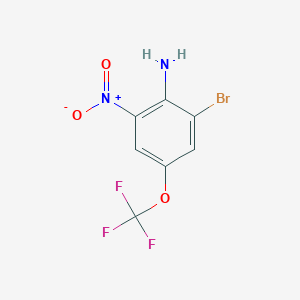

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is a chemical compound that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of more complex molecules. The presence of bromo, nitro, and trifluoromethoxy groups in its structure suggests that it could be a versatile precursor for further chemical modifications, which could be useful in the development of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related brominated anilines has been reported in the literature. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes from commercially available anilines has been developed, which involves the use of BrCF2CF2Br as a starting material and blue LED irradiation for the reaction process . Another study describes the synthesis of C-(2,2,2-trifluoroethyl)aniline isomers from nitrophenylacetic acids, which involves the conversion of carboxy groups into trifluoromethyl moieties followed by catalytic reduction to the corresponding anilines . These methods highlight the feasibility of introducing bromo and trifluoromethyl groups into aniline derivatives.

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex and is often characterized by techniques such as X-ray crystallography. For example, the crystal structure of a bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel compound was determined, revealing a triclinic system with specific geometric parameters . This level of structural analysis is crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Brominated anilines can undergo various chemical reactions, which are essential for their transformation into useful products. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was achieved with high yield and purity using bromine and hydrogen peroxide as brominating agents . Additionally, the bromination of 2-(tert-butyl-NNO-azoxy)aniline resulted in para-bromo- and ortho, para-dibromoanilines, demonstrating the selectivity that can be achieved in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the substituents attached to the aromatic ring. These properties are important for determining the compound's suitability for various applications. For instance, the optical properties of a novel compound synthesized from 2-bromofluorene were investigated using UV-Vis and fluorescence spectra, indicating its potential use in materials with specific light-absorbing or emitting characteristics .

Applications De Recherche Scientifique

Synthesis Applications

Efficient Synthesis : An efficient nine-step synthesis method was developed using 4-nitro-2-(trifluoromethyl)aniline as the starting material, which was converted through intermediates including 2-bromo-4-amino-6-trifluoromethylaniline. This process highlights the role of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline in the synthesis of complex molecules (Wu et al., 2013).

Agrochemical Intermediates : The compound has been utilized in the synthesis of important agrochemical intermediates. An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a key agrochemical intermediate, was developed from 4-trifluoromethoxy aniline (Ding Zhi-yuan, 2011).

Spectroscopic Studies : FTIR and FT-Raman spectroscopy were used to study related compounds, providing insights into the influences of bromine, methyl group, and amine group on the geometry and vibrations of the benzene structure (S. Ramalingam et al., 2010).

Vibrational Analysis : Similar compounds have been studied using DFT and experimental FTIR, Raman, and UV-Vis spectroscopies, contributing to understanding the vibrational, structural, and electronic properties (J. Hernández-Paredes et al., 2015).

Catalysis and Reaction Studies

Chemoselective Hydrogenation : FeOx-supported platinum single-atom and pseudo-single-atom catalysts, which involve similar compounds, have shown high activity and chemoselectivity in the hydrogenation of substituted nitroarenes, a process crucial for the production of anilines used in agrochemicals, pharmaceuticals, and dyes (Haisheng Wei et al., 2014).

Organocatalytic Oxidation : Studies on the organocatalytic and environmentally friendly oxidation of substituted anilines have been conducted, highlighting the potential of using such compounds in green chemistry applications (Errika Voutyritsa et al., 2017).

Crystallographic and Molecular Studies

Crystal Structures : The crystal and molecular structures of similar derivatives have been determined, contributing to the understanding of molecular interactions and hydrogen bonding patterns (R. Butcher et al., 1992).

Molecular Structure Investigations : Fourier transform infrared and FT-Raman spectra have been recorded for related compounds to analyze the vibrational assignment and fundamental modes, aiding in understanding the effects of different substituent groups on molecular properties (S. Saravanan et al., 2014).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s suggested that it may have an impact on the respiratory system .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is limited. A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Propriétés

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBAKXAGVSSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382199 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-21-4 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.